![molecular formula C9H17NO B13315870 (2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine](/img/structure/B13315870.png)
(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine is a bicyclic amine compound with the molecular formula C9H17NO. It is characterized by a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and unique reactivity. This compound is of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a furan and an olefinic or acetylenic dienophile can yield the desired bicyclic framework
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by specific functional group modifications. The process is optimized for high yield and purity, often involving catalytic hydrogenation and selective amination steps .
化学反応の分析
Types of Reactions
(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic framework
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
Major products formed from these reactions include various substituted bicyclic amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes .
類似化合物との比較
Similar Compounds
(2-Methylbicyclo[2.2.1]heptan-2-yl)methanamine: Similar structure but with a methyl group instead of a methoxy group.
2-Methylenebicyclo[2.2.1]heptane: Lacks the amine group and has a methylene group instead.
Bicyclo[2.2.1]heptane, 2-methyl-: Similar bicyclic structure but different functional groups.
Uniqueness
(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine is unique due to its specific combination of a methoxy group and an amine on the bicyclic framework. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry .
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
(2-methoxy-2-bicyclo[2.2.1]heptanyl)methanamine |
InChI |
InChI=1S/C9H17NO/c1-11-9(6-10)5-7-2-3-8(9)4-7/h7-8H,2-6,10H2,1H3 |
InChIキー |
VCSFPOKVOPWBAB-UHFFFAOYSA-N |
正規SMILES |
COC1(CC2CCC1C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


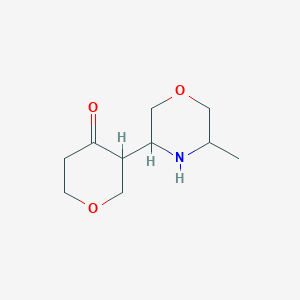
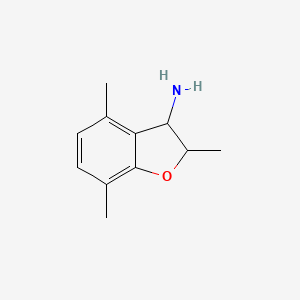
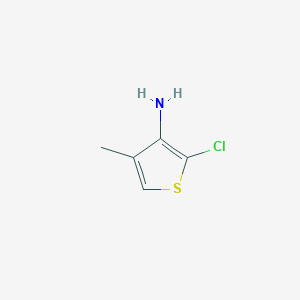
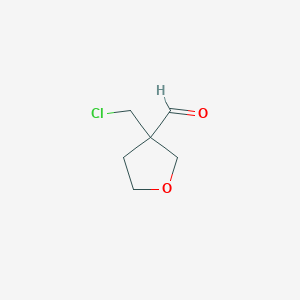
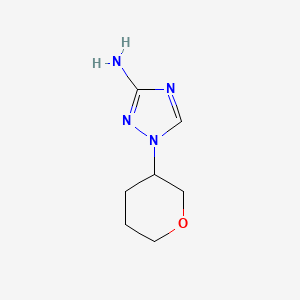

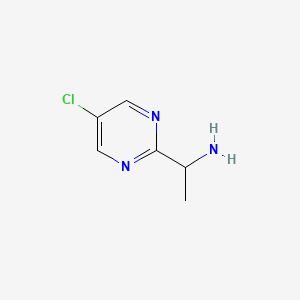
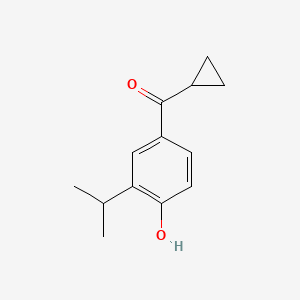
![N-[(4-chlorophenyl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13315849.png)

![1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B13315864.png)
![2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13315873.png)
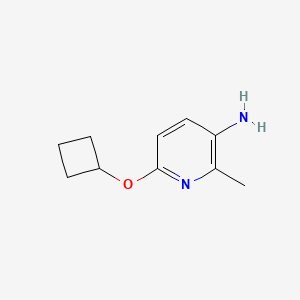
![Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate](/img/structure/B13315884.png)
